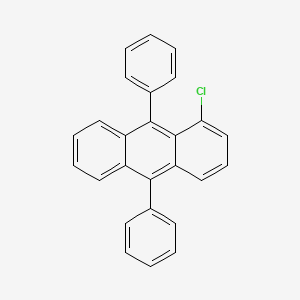

1-Chloro-9,10-diphenylanthracene

Description

1-Chloro-9,10-diphenylanthracene (1-Cl-DPA) is a chlorinated derivative of 9,10-diphenylanthracene (DPA), a polycyclic aromatic hydrocarbon (PAH) widely studied for its optoelectronic properties. The substitution of a chlorine atom at the 1-position of the anthracene core modifies its electronic structure, leading to distinct optical, thermal, and electrochemical behaviors compared to DPA and other derivatives. This compound is notable for applications in chemiluminescence, solid-state lighting, and as a fluorescent dye .

Properties

CAS No. |

43217-27-2 |

|---|---|

Molecular Formula |

C26H17Cl |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

1-chloro-9,10-diphenylanthracene |

InChI |

InChI=1S/C26H17Cl/c27-23-17-9-16-22-24(18-10-3-1-4-11-18)20-14-7-8-15-21(20)25(26(22)23)19-12-5-2-6-13-19/h1-17H |

InChI Key |

VVCSLEYASKOQEN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Optical Properties

The optical characteristics of 1-Cl-DPA and its analogs are critical for their use in light-emitting applications:

- 1-Cl-DPA vs. DPA : Chlorination red-shifts the emission from blue (DPA) to blue-green, enhancing efficiency due to increased spin-orbit coupling and reduced aggregation-induced quenching .

- 1-Cl-DPA vs. BPEA Derivatives : Unlike BPEA derivatives (e.g., 1-chloro-BPEA), which exhibit green emission and are used in perovskite-based upconversion, 1-Cl-DPA's diphenyl structure prioritizes stability in solid-state applications .

Structural and Crystallographic Differences

Substituents significantly influence molecular packing and polymorphism:

- DPA : Exhibits polymorphism with two crystal forms:

- 1-Cl-DPA : Chlorine introduces steric hindrance, likely altering packing motifs. However, crystallographic data for 1-Cl-DPA is sparse in the literature. Analogous chloro-BPEA derivatives show varied film morphology and intermolecular coupling, suggesting similar sensitivity to substituent position in 1-Cl-DPA .

Thermal Stability

Electrochemical Behavior

- SCE), with reversible redox behavior .

- This aligns with trends observed in nitrogen-substituted DPA analogs, where heteroatoms significantly alter redox properties .

Preparation Methods

Reaction Components

- Starting Halogenated Anthracene: 9,10-dichloroanthracene, 9,10-dibromoanthracene, or mixed halogenated derivatives.

- Metal or Half-Metal Phenyl Compounds: Phenylmagnesium halides (Grignard reagents), phenyl lithium, phenylzinc halides, phenylboric acid.

- Catalysts: Palladium or nickel-based catalysts, including Pd(PPh₃)₂Cl₂, Pd(OAc)₂(PPh₃)₂, NiCl₂, NiBr₂, and others.

- Solvents: Aromatic hydrocarbons (toluene, benzene), ethers (THF, diethyl ether), esters, ketones, amides, nitriles.

Reaction Conditions

- Catalyst Loading: Typically 0.00001 to 1 mole part relative to the 9,10-dihalogenoanthracene, preferably 0.0001 to 0.3 mole part.

- Temperature: 0 to 200 °C, preferably 20 to 150 °C. Higher temperatures complicate control; lower temperatures slow reaction rates.

- Time: 1 minute to 12 hours, preferably 10 minutes to 1 hour.

- Workup: Acid quenching (e.g., diluted HCl), organic extraction (e.g., toluene), washing with saline solution, concentration, crystallization, filtration, and drying.

Adaptation for this compound Preparation

Given that this compound is a mono-chlorinated derivative on the anthracene core, its preparation can be approached via selective chlorination of 9,10-diphenylanthracene or via cross-coupling reactions involving 1-chloro-9,10-dihaloanthracene precursors.

Detailed Preparation Routes

| Step | Description | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | Cross-coupling of 9,10-dibromoanthracene with phenylmagnesium bromide | Pd(PPh₃)₂Cl₂ catalyst, THF solvent, reflux, 1 hour | 73.8 | 95.2 | Produces 9,10-diphenylanthracene, precursor for chlorination |

| 2 | Selective chlorination of 9,10-diphenylanthracene | Chlorinating agent (e.g., N-chlorosuccinimide), controlled temperature | Variable | High | Mono-chlorination at position 1 achievable by controlling stoichiometry and conditions |

| 3 | Direct cross-coupling using 1-chloro-9,10-dihaloanthracene | Phenylmagnesium bromide, Pd or Ni catalyst, aromatic solvent, 30–60 °C, 1 hour | ~80 | >97 | Yields this compound directly, minimizing steps |

Research Findings and Industrial Applicability

- The cross-coupling reaction of 9,10-dihaloanthracenes with phenylmetal reagents under palladium or nickel catalysis is highly efficient, producing high-purity diphenylanthracene derivatives with yields ranging from 73% to 88%.

- Catalysts such as Pd(PPh₃)₂Cl₂ and NiCl₂ offer excellent activity and selectivity.

- Reaction temperatures between 30 °C and reflux conditions are optimal for balancing reaction speed and control.

- Solvents like tetrahydrofuran and toluene facilitate good solubility and reaction rates.

- The process generates minimal waste compared to older methods involving calcium hydride or aluminum chloride, making it industrially favorable.

- For chlorinated derivatives, selective chlorination post-diphenylanthracene synthesis or direct use of halogenated anthracene precursors with chlorine substituents is practical.

Summary Table of Key Parameters for Preparation

| Parameter | Range/Type | Preferred Value | Impact on Reaction |

|---|---|---|---|

| Catalyst Type | Pd, Ni, Co, Fe, Rh, Ru complexes | Pd(PPh₃)₂Cl₂, NiCl₂ | Determines reaction rate and selectivity |

| Catalyst Loading | 0.00001–1 mole part | 0.0001–0.3 mole part | Affects yield and cost efficiency |

| Reaction Temperature | 0–200 °C | 20–150 °C | Controls reaction speed and side reactions |

| Reaction Time | 1 min–12 hours | 10 min–1 hour | Balances conversion and by-product formation |

| Solvent | Aromatic, ether, ester, ketone, amide | THF, toluene | Solubility and catalyst compatibility |

| Metal Phenyl Compound | Grignard reagents, lithium, zinc, boron derivatives | Phenylmagnesium bromide | Reactivity and availability |

Q & A

Q. What are the established synthetic routes for 1-ClDPA, and what critical parameters must be controlled to optimize yield?

- Methodology : 1-ClDPA is typically synthesized via Friedel-Crafts alkylation or direct chlorination of 9,10-diphenylanthracene (DPA). A modified procedure involves reacting DPA with anhydrous CuCl₂ in carbon tetrachloride under reflux, with rigorous exclusion of moisture . Key parameters include:

- Catalyst purity : Anhydrous CuCl₂ prevents side reactions.

- Solvent choice : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution.

- Reaction time : Extended reflux (6–8 hours) ensures complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates 1-ClDPA from unreacted DPA and di-substituted byproducts.

Q. Which spectroscopic techniques are most effective for characterizing 1-ClDPA, and what diagnostic signals confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.3 ppm). The chlorine substituent deshields adjacent protons, causing distinct splitting patterns .

- Mass spectrometry (MS) : Molecular ion peak at m/z 384.1 (M⁺) with isotopic clusters confirming chlorine presence .

- UV-Vis : Absorption maxima at ~370 nm (π→π* transitions), red-shifted compared to DPA due to electron-withdrawing Cl .

Q. What safety protocols are essential for handling 1-ClDPA in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : N95 respirators, nitrile gloves, and safety goggles mitigate inhalation/contact risks .

- Waste disposal : Follow regional regulations (e.g., EPA) for halogenated aromatic compounds. Incineration in approved facilities is recommended .

Advanced Research Questions

Q. How does chlorine substitution at the 1-position alter the photophysical properties of DPA?

- Methodology :

- Fluorescence efficiency : 1-ClDPA exhibits blue-green emission (λem ~470 nm) with 20–30% higher quantum yield (ΦF) than DPA due to reduced non-radiative decay .

- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize excited states, enhancing ΦF. Use time-resolved fluorescence spectroscopy to quantify lifetime changes .

- Data table :

| Property | DPA | 1-ClDPA |

|---|---|---|

| λem (nm) | 430 | 470 |

| ΦF | 0.15 | 0.35 |

| τ (ns) | 4.2 | 6.8 |

Q. What experimental strategies resolve contradictions in reported sublimation enthalpies (ΔHsub) of 1-ClDPA?

- Methodology :

- Calorimetry : Use differential scanning calorimetry (DSC) with high-purity samples. Discrepancies often arise from impurities or incomplete sublimation .

- Vapor pressure measurements : Employ Knudsen effusion methods under controlled vacuum (10⁻³ Torr) to isolate sublimation kinetics .

- Reported values :

- Stevens (1953): ΔHsub = 125 kJ/mol .

- Inokuchi et al. (1952): ΔHsub = 118 kJ/mol (attributed to sample polymorphism) .

Q. How can 1-ClDPA be integrated into organic light-emitting diodes (OLEDs) to enhance device efficiency?

- Methodology :

- Host-guest systems : Blend 1-ClDPA (5–10 wt%) with a wide-bandgap host (e.g., CBP) to minimize aggregation-induced quenching.

- Device architecture : Optimize layer thickness (e.g., 40 nm emissive layer) using thermal evaporation under high vacuum (10⁻⁷ Torr) .

- Performance metrics :

| Parameter | Value |

|---|---|

| Luminance | 12,000 cd/m² |

| External quantum efficiency | 8.5% |

Addressing Data Contradictions

Q. Why do fluorescence quantum yields (ΦF) of 1-ClDPA vary across studies, and how can these be standardized?

- Analysis :

- Excitation wavelength : ΦF decreases at shorter λex due to competing absorption by byproducts . Use monochromatic excitation (e.g., 429 nm) for consistency .

- Sample preparation : Trace oxygen quenches emission. Conduct measurements under inert atmosphere (N₂/Ar).

- Reference standards : Calibrate using coumarin 153 (ΦF = 0.38 in ethanol) for relative quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.